![molecular formula C20H23N3O5S B14950414 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14950414.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-methylphenylsulfonyl piperidinecarbohydrazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
N’~4~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both dihydroxyphenyl and sulfonyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O5S/c1-14-2-6-18(7-3-14)29(27,28)23-10-8-15(9-11-23)20(26)22-21-13-16-4-5-17(24)12-19(16)25/h2-7,12-13,15,24-25H,8-11H2,1H3,(H,22,26)/b21-13+ |
InChI Key |
QXBBQUKRFMXNGZ-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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